Acetonitrile, 2,2',2'',2'''-(1,3-propanediyldinitrilo)tetrakis-
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Overview
Description
Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- is a complex organic compound with the molecular formula C11H14N6 It is characterized by the presence of multiple nitrile groups attached to a central propanediyldinitrilo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- typically involves the reaction of acetonitrile with a suitable dinitrilo compound under controlled conditions. One common method involves the use of a copper-catalyzed cyanomethylation reaction, where acetonitrile acts as both the solvent and the cyanide source . The reaction conditions often include the use of copper acetate as a catalyst and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amides, amines, and various substituted nitrile derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitrile groups can participate in nucleophilic addition or substitution reactions, while the central propanediyldinitrilo structure provides stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Malononitrile: A dinitrile compound with the formula CH2(CN)2.
Aminoacetonitrile: A nitrile compound with an amino group, formula NH2CH2CN.
Uniqueness: Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- is unique due to its multiple nitrile groups and the central propanediyldinitrilo structure, which provide distinct reactivity and stability compared to simpler nitrile compounds. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
110057-45-9 |
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Molecular Formula |
C11H14N6 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-[3-[bis(cyanomethyl)amino]propyl-(cyanomethyl)amino]acetonitrile |
InChI |
InChI=1S/C11H14N6/c12-2-8-16(9-3-13)6-1-7-17(10-4-14)11-5-15/h1,6-11H2 |
InChI Key |
KSCJDIGKTDTGDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC#N)CC#N)CN(CC#N)CC#N |
Origin of Product |
United States |
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